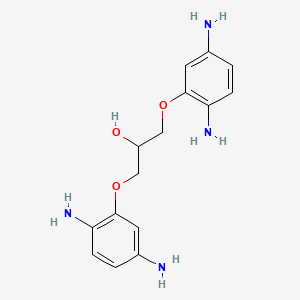![molecular formula C8H20ClNOSi B12577508 N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine CAS No. 190372-52-2](/img/structure/B12577508.png)
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine is a chemical compound with the molecular formula C8H20ClNOSi. It is a silanamine derivative, characterized by the presence of a silicon atom bonded to an amine group, a chlorine atom, and an alkoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine typically involves the reaction of tert-butylamine with chloromethylsilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silanamine derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Substitution Reactions: Formation of various silanamine derivatives with different substituents.
Oxidation Reactions: Formation of silanol derivatives.
Reduction Reactions: Formation of silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silanamine derivatives and other silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with different functional groups, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine: Characterized by the presence of a tert-butyl group, a chlorine atom, and an alkoxy group.
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanol: Similar structure but with a hydroxyl group instead of an amine group.
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silane: Similar structure but without the amine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, while the chlorine atom and alkoxy group offer sites for further chemical modification.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
190372-52-2 |
|---|---|
Fórmula molecular |
C8H20ClNOSi |
Peso molecular |
209.79 g/mol |
Nombre IUPAC |
N-(chloro-methyl-propan-2-yloxysilyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H20ClNOSi/c1-7(2)11-12(6,9)10-8(3,4)5/h7,10H,1-6H3 |
Clave InChI |
WVINCTJPQRDQFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(NC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)

![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)

![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)

![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)


![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
